![molecular formula C18H27ClO3 B175197 Octyl 2-(4-chloro-2-methylphenoxy)propanoate CAS No. 161922-37-8](/img/structure/B175197.png)
Octyl 2-(4-chloro-2-methylphenoxy)propanoate
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Overview
Description
Octyl 2-(4-chloro-2-methylphenoxy)propanoate is a chemical compound with the molecular formula C18H27ClO3 . It is commonly used as an herbicide in agricultural and commercial settings . It belongs to the class of chemicals known as aryloxyphenoxypropionate herbicides and is primarily used to control weeds and unwanted vegetation in a variety of crops, including soybeans, corn, and cotton .
Molecular Structure Analysis
The molecular structure of Octyl 2-(4-chloro-2-methylphenoxy)propanoate consists of 18 carbon atoms, 27 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The average mass of the molecule is 326.858 Da, and the monoisotopic mass is 326.164886 Da .Physical And Chemical Properties Analysis
Octyl 2-(4-chloro-2-methylphenoxy)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 401.6±30.0 °C at 760 mmHg, and a flash point of 132.8±23.6 °C . It has a molar refractivity of 90.7±0.3 cm3, and its polar surface area is 36 Å2 . The compound has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 11 freely rotating bonds .Scientific Research Applications
Root Retarder in Agriculture
This compound has been identified as a potential root retarder . It can be synthesized using L-ethyl lactate as a raw material, which undergoes sulfonation, etherification, and ester exchange to produce Octyl 2-(4-chloro-2-methylphenoxy)propanoate . This application is significant in agriculture for controlling root growth and development.
Analytical Chemistry: HPLC Column Separation
In the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC), this compound can be separated on a Newcrom R1 HPLC column. The method involves a mobile phase containing acetonitrile, water, and phosphoric acid (or formic acid for Mass-Spec compatibility) . This application is crucial for the analysis and purification of chemical substances.
Safety and Hazards
Future Directions
properties
IUPAC Name |
octyl 2-(4-chloro-2-methylphenoxy)propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27ClO3/c1-4-5-6-7-8-9-12-21-18(20)15(3)22-17-11-10-16(19)13-14(17)2/h10-11,13,15H,4-9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQMRXFSCXUHMR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)OC1=C(C=C(C=C1)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octyl 2-(4-chloro-2-methylphenoxy)propanoate |
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